4-(3-Chloro-5-fluorophenyl)-2-cyanophenol, 95%
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Overview
Description
4-(3-Chloro-5-fluorophenyl)-2-cyanophenol, 95% (4-CFPCP) is an organic compound that is composed of a phenyl group connected to a cyano group, with a chlorine and fluorine atom attached to the phenyl group. It is a white crystalline solid that is soluble in organic solvents and is used in a variety of scientific applications, such as in the synthesis of other compounds, for drug metabolism studies, and in the investigation of enzyme reaction mechanisms.
Scientific Research Applications
4-(3-Chloro-5-fluorophenyl)-2-cyanophenol, 95% is used in a variety of scientific research applications. It has been used in the synthesis of other compounds, such as 4-chloro-2-cyanophenol and 4-chloro-3-fluorophenol. It has also been used in drug metabolism studies, as it can be used to study the metabolic pathways of various drugs. In addition, 4-(3-Chloro-5-fluorophenyl)-2-cyanophenol, 95% has been used in the investigation of enzyme reaction mechanisms, as it can be used to study the effects of various enzymes on the reaction.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-5-fluorophenyl)-2-cyanophenol, 95% is not fully understood. However, it is believed that the chlorine and fluorine atoms on the phenyl group of 4-(3-Chloro-5-fluorophenyl)-2-cyanophenol, 95% interact with the cyano group, resulting in a stabilized intermediate state. This intermediate state then undergoes a reaction, resulting in the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Chloro-5-fluorophenyl)-2-cyanophenol, 95% are not well understood. However, it is believed that 4-(3-Chloro-5-fluorophenyl)-2-cyanophenol, 95% may interact with certain enzymes, resulting in changes in their activity. In addition, 4-(3-Chloro-5-fluorophenyl)-2-cyanophenol, 95% may also interact with certain hormones, resulting in changes in their levels in the body.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-(3-Chloro-5-fluorophenyl)-2-cyanophenol, 95% in lab experiments is that it is relatively easy to synthesize and is relatively stable in solution. Additionally, it is relatively inexpensive and can be readily obtained from chemical suppliers. However, 4-(3-Chloro-5-fluorophenyl)-2-cyanophenol, 95% is not very soluble in water, so it must be used in a solvent such as ethanol or dimethyl sulfoxide.
Future Directions
There are a number of potential future directions for the use of 4-(3-Chloro-5-fluorophenyl)-2-cyanophenol, 95%. These include further studies into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug metabolism studies. Additionally, further research could be conducted into the synthesis of other compounds using 4-(3-Chloro-5-fluorophenyl)-2-cyanophenol, 95% as a starting material. Finally, further research could be conducted into the use of 4-(3-Chloro-5-fluorophenyl)-2-cyanophenol, 95% in the investigation of enzyme reaction mechanisms.
Synthesis Methods
4-(3-Chloro-5-fluorophenyl)-2-cyanophenol, 95% can be synthesized by a two-step process that involves the reaction of 3-chloro-5-fluorophenol with potassium cyanide in an aqueous solution. In the first step, the 3-chloro-5-fluorophenol is converted to the corresponding potassium salt, which is then reacted with potassium cyanide in the second step. The reaction is carried out in a basic medium, such as sodium hydroxide, and the resulting product is 4-(3-Chloro-5-fluorophenyl)-2-cyanophenol, 95%.
properties
IUPAC Name |
5-(3-chloro-5-fluorophenyl)-2-hydroxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClFNO/c14-11-4-9(5-12(15)6-11)8-1-2-13(17)10(3-8)7-16/h1-6,17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMSSUJLPGYCSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)F)C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684824 |
Source
|
Record name | 3'-Chloro-5'-fluoro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00684824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-5-fluorophenyl)-2-cyanophenol | |
CAS RN |
1261975-45-4 |
Source
|
Record name | 3'-Chloro-5'-fluoro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00684824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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